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Compound of Interest

Compound Name:
2-Bromo-3-chloro-4-

methylpyridine

Cat. No.: B1437285 Get Quote

In the landscape of modern medicinal chemistry and materials science, halogenated

heterocycles are indispensable building blocks. Their unique electronic properties and

predictable reactivity make them foundational scaffolds for creating complex molecular

architectures. 2-Bromo-3-chloro-4-methylpyridine stands as a particularly valuable

intermediate, offering multiple distinct reactive sites that can be selectively addressed in

sophisticated synthetic campaigns. Its utility is especially pronounced in the development of

kinase inhibitors, a critical class of drugs for treating cancer and other diseases, where the

substituted pyridine core can form crucial interactions within the ATP-binding pocket of target

enzymes.[1][2]

This guide provides a comprehensive, field-proven framework for the complete structural

elucidation of 2-Bromo-3-chloro-4-methylpyridine. We will move beyond simple data

reporting to explore the causality behind analytical choices, ensuring that each step is part of a

self-validating workflow. This document is intended for researchers, chemists, and drug

development professionals who require a robust and authoritative approach to molecular

characterization.

Molecular Identity and Physicochemical Profile
A complete structural analysis begins with confirming the compound's fundamental properties.

2-Bromo-3-chloro-4-methylpyridine is a substituted picoline derivative whose identity is

established by its unique combination of identifiers and physical characteristics.
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The presence of both a bromine and a chlorine atom on the pyridine ring, along with a methyl

group, creates a specific electronic and steric environment that dictates its reactivity and

spectroscopic signature.[3]

Property Value Source

IUPAC Name
2-bromo-3-chloro-4-

methylpyridine
PubChem[4]

CAS Number 884495-42-5 PubChem[4]

Molecular Formula C₆H₅BrClN PubChem[4]

Molecular Weight 206.47 g/mol PubChem[4]

Canonical SMILES CC1=C(C(=NC=C1)Br)Cl PubChem[4]

Core Methodologies for Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation. The following

sections detail the core analytical methods, explaining not just the "how" but the "why" behind

each experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing

precise information about the chemical environment of each nucleus. For 2-Bromo-3-chloro-4-
methylpyridine, both ¹H and ¹³C NMR are required to confirm the substitution pattern.

Expertise & Causality: The predicted chemical shifts are based on the established electronic

effects of the substituents. The electron-withdrawing bromine and chlorine atoms, along with

the pyridine nitrogen, will deshield adjacent protons and carbons, shifting their signals

downfield. Conversely, the electron-donating methyl group will have a shielding effect. The

specific positions of these groups create a unique and predictable spectral fingerprint.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

H-6 ~8.2 - 8.4 Doublet (d) ~5.0

Adjacent to the

electronegative

pyridine nitrogen.

Coupled to H-5.

H-5 ~7.1 - 7.3 Doublet (d) ~5.0 Coupled to H-6.

-CH₃ (C-4) ~2.4 - 2.6 Singlet (s) N/A

Attached to the

aromatic ring; no

adjacent protons

for coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~142 - 145
Attached to the highly

electronegative bromine atom.

C-6 ~150 - 152
Adjacent to the pyridine

nitrogen.

C-4 ~147 - 149

Attached to the methyl group,

but influenced by adjacent

halogens.

C-3 ~128 - 131 Attached to the chlorine atom.

C-5 ~125 - 127
Standard aromatic carbon

region.

-CH₃ ~18 - 20

Typical chemical shift for a

methyl group on an aromatic

ring.
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Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

Accurately weigh 15-20 mg of the 2-Bromo-3-chloro-4-methylpyridine sample.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its

excellent solubilizing properties for similar compounds and its well-defined residual solvent

peak for spectral referencing.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a

reference.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative

signal integration if needed.

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition (100 MHz Spectrometer):

Utilize the same sample and spectrometer lock.

Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

Set the spectral width from 0 to 200 ppm.

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
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Acquire 1024-2048 scans due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectra correctly.

Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet

at 77.16 ppm.

Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity,

and integration values.
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Caption: High-resolution NMR spectroscopy workflow.
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Mass Spectrometry (MS): Confirming Molecular Weight
and Halogen Presence
Mass spectrometry is a destructive technique that provides the exact molecular weight of a

compound and offers structural clues through its fragmentation pattern. For 2-Bromo-3-chloro-
4-methylpyridine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

(EI) is the method of choice.

Expertise & Causality: The most telling feature in the mass spectrum will be the isotopic pattern

of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while

chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of

peaks for any fragment containing these halogens, providing a self-validating system for their

presence. The base peak will likely result from the loss of a halogen, a stable and common

fragmentation pathway.[5]

Predicted Mass Spectrometry Data (Electron Ionization)

m/z Value Ion Identity
Rationale and Isotopic
Pattern

205/207/209 [M]⁺

Molecular ion. Expect a

complex cluster due to Br and

Cl isotopes. The M+2 and M+4

peaks will be prominent.

170/172 [M-Cl]⁺

Loss of the chlorine atom. Will

show the characteristic 1:1

isotopic pattern for bromine.

126/128 [M-Br]⁺

Loss of the bromine atom. Will

show the characteristic 3:1

isotopic pattern for chlorine.

91 [M-Br-Cl]⁺

Loss of both halogen atoms,

resulting in the 4-

methylpyridine radical cation.

Protocol: GC-MS Analysis
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Sample Preparation:

Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as

dichloromethane or ethyl acetate. High purity of the solvent is critical to avoid interfering

peaks.

GC Method Setup:

Injector: Set to 250 °C.

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes. This program ensures good separation from any residual solvent or

minor impurities.

MS Method Setup:

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures

reproducible fragmentation patterns.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all

significant fragments.

Acquisition and Analysis:

Inject 1 µL of the prepared sample.

Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the

target compound.

Extract the mass spectrum for this peak and analyze the molecular ion cluster and

fragmentation pattern to confirm the structure.
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Caption: Gas Chromatography-Mass Spectrometry workflow.
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Single-Crystal X-ray Crystallography: The Definitive
Structure
While NMR and MS provide powerful evidence, single-crystal X-ray crystallography offers the

only unambiguous, three-dimensional map of the molecule in the solid state. It provides

definitive proof of the substitution pattern and reveals crucial information about bond lengths,

bond angles, and intermolecular interactions.

Expertise & Causality: For halogenated compounds, crystallography is particularly insightful as

it can reveal non-covalent interactions such as halogen bonding (C-X···Y), which are

increasingly recognized as important determinants of crystal packing and biological activity.[6]

[7] The presence of both bromine (a good halogen bond donor) and nitrogen/chlorine (potential

acceptors) makes this an important area of investigation.

Protocol: Single-Crystal X-ray Diffraction

Crystal Growth (Self-Validating Step):

The ability to grow a high-quality single crystal is itself a form of purification.

Slow evaporation is the most common method. Dissolve the compound to saturation in a

suitable solvent system (e.g., ethanol, ethyl acetate/hexane, or acetone).

Cover the vial with a perforated seal and leave undisturbed in a vibration-free environment

for several days to weeks. The formation of well-defined, non-twinned crystals is the goal.

Crystal Mounting and Data Collection:

Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.

Mount the crystal on a goniometer head.

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize

thermal motion and radiation damage during data collection.[8]

Perform data collection on a diffractometer equipped with a suitable X-ray source (e.g., Mo

Kα or Cu Kα) and detector.
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Structure Solution and Refinement:

Process the collected diffraction data (integration and scaling).

Solve the structure using direct methods or Patterson functions to locate the positions of

the heavy atoms (Br, Cl).

Refine the structural model against the experimental data, locating the lighter atoms (N, C,

H) from the difference electron density map.

The final refined structure provides a complete 3D model with precise atomic coordinates.
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Caption: Single-crystal X-ray crystallography workflow.
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Structural Insights into Chemical Reactivity
The confirmed structure of 2-Bromo-3-chloro-4-methylpyridine directly informs its synthetic

utility. The bromine at the 2-position is significantly more reactive in palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than the chlorine at the 3-position.[1][9]

This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond,

which facilitates the rate-determining oxidative addition step. This differential reactivity allows

for selective functionalization, making the compound a highly versatile intermediate for building

molecular complexity.

Safety and Handling
Trustworthiness: A core component of any protocol is ensuring operator safety. Based on

available data, 2-Bromo-3-chloro-4-methylpyridine must be handled with appropriate care.

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may

cause respiratory irritation.[4]

Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear

standard personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin

and eyes.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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